![molecular formula C16H15N3O B13951044 (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolopyridine moiety fused to an indene structure, with a methanol group attached. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, followed by the construction of the indene framework. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolopyridine or indene moieties.
Substitution: Functional groups on the pyrazolopyridine or indene rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry
In chemistry, (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological targets could make it valuable in the development of new therapeutics.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity
作用機序
The mechanism of action of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol include other pyrazolopyridine derivatives and indene-based molecules. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of the pyrazolopyridine and indene moieties, along with the methanol group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
[6-(1H-pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C16H15N3O/c20-9-12-4-2-10-1-3-11(7-14(10)12)13-5-6-17-16-15(13)8-18-19-16/h1,3,5-8,12,20H,2,4,9H2,(H,17,18,19) |
InChIキー |
GCHWTILDVHVHBW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1CO)C=C(C=C2)C3=C4C=NNC4=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



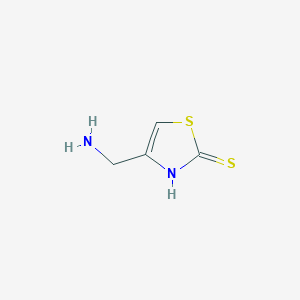

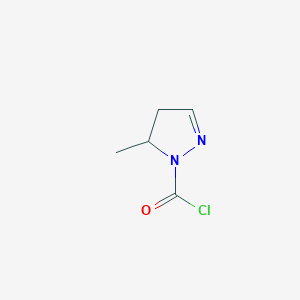



![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
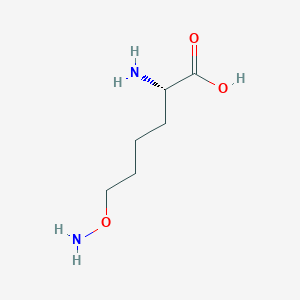
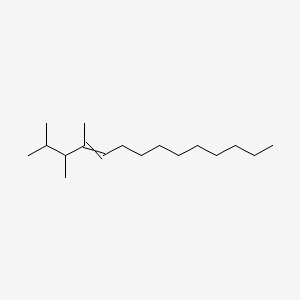
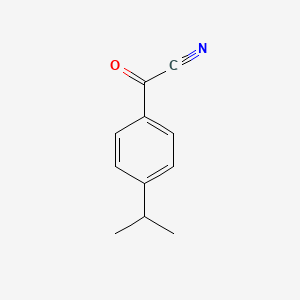
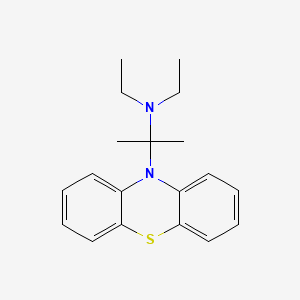
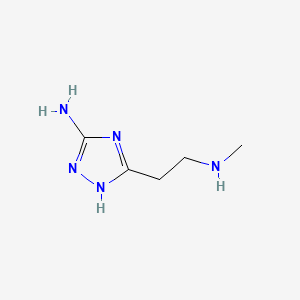
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
